Lofentanil oxalate

Description

Historical Context and Development within the Fentanyl Analog Series

The development of lofentanil (B1198651) is rooted in the broader history of fentanyl and its derivatives. Fentanyl was first synthesized in 1959 by Dr. Paul Janssen, providing a powerful analgesic agent approximately 100 times more potent than morphine. pnnl.govnews-medical.net This breakthrough spurred further research into related chemical structures to create a range of synthetic opioids with varied potencies and pharmacokinetic profiles. nih.gov

In the decades following fentanyl's introduction, a series of analogs were developed for medical and veterinary use. webpoisoncontrol.org The 1980s, in particular, saw the approval of several key analogs for intravenous anesthesia, including sufentanil, alfentanil, and remifentanil. pensoft.net During this period of intense research and development, other exceptionally potent compounds were also synthesized, such as carfentanil, which is used as a tranquilizer for large animals. pensoft.netscielo.org.mx

Lofentanil emerged from this wave of chemical exploration as one of the most potent opioid analgesics known. wikipedia.org Chemically, it can be described as 3-methylcarfentanil, being structurally very similar to carfentanil but slightly more potent. wikipedia.org The addition of a methyl group at the 3-position of the piperidine (B6355638) ring, a modification also seen in other potent analogs like ohmefentanyl, significantly influences its interaction with opioid receptors. wikipedia.org However, the combination of substitutions at both the 3 and 4-positions of the piperidine ring in lofentanil is thought to introduce steric hindrance that limits further increases in mu-opioid receptor affinity. wikipedia.org Unlike many of its counterparts which found clinical applications, lofentanil's primary role was established in research settings. taylorandfrancis.com

Table 1: Timeline of Key Fentanyl Analog Development This table is interactive. You can sort and filter the data.

| Compound | Year of First Synthesis/Introduction | Primary Use Context | Potency Relative to Morphine (Approx.) |

|---|---|---|---|

| Fentanyl | 1959 news-medical.net | Anesthesia and pain management taylorandfrancis.com | 100x pnnl.gov |

| Sufentanil | 1980s news-medical.netpensoft.net | Anesthesia scielo.org.mx | 500-1,000x |

| Alfentanil | 1980s news-medical.netpensoft.net | Anesthesia scielo.org.mx | 15-20x |

| Carfentanil | 1980s pensoft.net | Large animal tranquilizer pensoft.netscielo.org.mx | 10,000x pensoft.net |

| Lofentanil | 1980s | Research probe taylorandfrancis.com | Slightly more potent than Carfentanil wikipedia.org |

| Remifentanil | 1996 nih.gov | Anesthesia scielo.org.mx | 100-200x |

Significance as a Research Probe in Opioid Pharmacology

The main application for lofentanil is as a specialized tool in opioid pharmacology research. wikipedia.org Its high affinity and specificity for the mu-opioid receptor, combined with its slow dissociation kinetics, make it an exceptional research probe for studying opioid receptor characteristics and functions. osti.govnih.govbiorxiv.org

Key Research Applications:

Radioligand Binding Assays: Lofentanil is frequently used in a radiolabeled form (e.g., ³H-lofentanil) to investigate opioid receptors. taylorandfrancis.com These radioligands allow for the direct labeling and quantification of receptors in tissue samples and cell cultures. Because of its very high affinity for the mu-opioid receptor, it serves as a standard for characterizing the binding properties of newly synthesized compounds. osti.govnih.gov Studies have also used radiolabeled lofentanil to demonstrate the transport of opioid receptors along nerve fibers. taylorandfrancis.com

Receptor Structure and Function Studies: Lofentanil has been instrumental in elucidating the structural basis of opioid receptor activation. Cryo-electron microscopy (cryoEM) studies have determined the structure of the mu-opioid receptor in complex with lofentanil. majumdarchemneuro.comnih.gov These structural insights reveal how high-efficacy agonists like lofentanil occupy the binding pocket and stabilize the receptor in an active conformation, providing a blueprint for the design of novel therapeutics. nih.gov

Competitive Antagonism and Schild Analysis: In functional assays, lofentanil is used as a potent agonist to study the effects of antagonists. Schild regression analysis, a method used to quantify the strength and nature of an antagonist, often employs potent agonists like fentanyl and its analogs. wikipedia.orgtaylorandfrancis.com While lofentanil itself is an agonist, such assays help determine the binding affinity (pA2 value) and competitive nature of antagonists like naloxone (B1662785) at the mu-opioid receptor. biorxiv.orgsurrey.ac.ukacs.org

Investigating Receptor Selectivity and Desensitization: Researchers have used lofentanil in studies with chimeric receptors (receptors constructed from parts of different opioid receptor subtypes) to identify the specific domains responsible for its high-affinity binding to the mu-receptor compared to delta or kappa receptors. drugbank.com Furthermore, its potent and prolonged action helps in studying the mechanisms of receptor desensitization, where chronic activation by an agonist leads to a functional uncoupling of the receptor from its signaling pathways. taylorandfrancis.com

Table 2: Research Findings Utilizing Lofentanil Oxalate (B1200264) This table is interactive. You can sort and filter the data.

| Research Area | Technique/Method | Key Finding | Reference |

|---|---|---|---|

| Receptor Binding | Radioligand Binding Assays | Demonstrates sub-nanomolar binding affinity at the mu-opioid receptor. | osti.govnih.gov |

| Receptor Structure | Cryo-electron Microscopy (cryoEM) | Elucidated the structure of the lofentanil-bound mu-opioid receptor, revealing distinct sub-pockets within the binding site. | majumdarchemneuro.comnih.gov |

| Receptor Selectivity | Chimeric Receptor Studies | Identified that transmembrane helices 6 and 7 are important for selective binding to the mu-receptor over the kappa-receptor. | drugbank.com |

| Receptor Transport | In vivo radiolabeling (³H-lofentanil) | Showed accumulation and transport of opioid receptors in vagal nerve fibers. | taylorandfrancis.com |

| Receptor Function | Schild Plot Analysis | Used as a potent agonist to characterize the competitive antagonism of compounds like naloxone at the mu-opioid receptor. | biorxiv.orgsurrey.ac.uk |

| Receptor Desensitization | Cellular Assays | Shown to desensitize the mu-opioid receptor by uncoupling it from adenylyl cyclase. | taylorandfrancis.com |

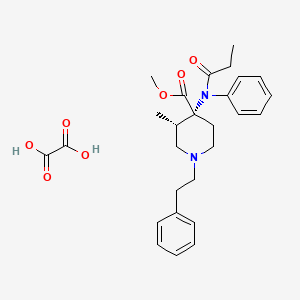

Structure

3D Structure of Parent

Properties

CAS No. |

61380-41-4 |

|---|---|

Molecular Formula |

C27H34N2O7 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;oxalic acid |

InChI |

InChI=1S/C25H32N2O3.C2H2O4/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21;3-1(4)2(5)6/h5-14,20H,4,15-19H2,1-3H3;(H,3,4)(H,5,6)/t20-,25+;/m0./s1 |

InChI Key |

CBKLICUQYUTWQL-XWGBWKJCSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Other CAS No. |

61380-41-4 |

Synonyms |

lofentanil lofentanil oxalate lofentanil oxalate, (cis-(+))-isomer lofentanil oxalate, (cis-(-))-isomer lofentanil, (cis)-(+)-isomer lofentanil, cis-(+-)-isomer lofentanil, cis-(-)-isomer lofentanil, trans-(+-)-isomer lofentanyl R 34995 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization for Research

Strategies for Lofentanil (B1198651) Oxalate (B1200264) Synthesis

The synthesis of lofentanil, like other fentanyl analogs, generally follows established routes developed for the parent compound, fentanyl, with modifications to introduce the specific substituents. The classical approach, often referred to as the Janssen method, provides a foundational strategy. who.intfederalregister.gov This method typically involves the construction of the core 4-anilidopiperidine structure followed by N-alkylation. federalregister.govusp.br

Alternative strategies have also been explored to improve efficiency and yield. One common approach involves the use of a protected piperidone derivative, such as 1-boc-4-piperidone, to control the regioselectivity of subsequent reactions. un.org This allows for the systematic construction of the molecule, including the introduction of the methyl group at the 3-position and the carbomethoxy group at the 4-position, before the final N-alkylation step. The synthesis of lofentanil can be described as the preparation of 3-methylcarfentanil. wikipedia.org

The final step in preparing the salt form for research purposes often involves reacting the free base with oxalic acid to yield lofentanil oxalate.

Precursors and Chemical Reactions in Research Production

The production of lofentanil involves a multi-step synthetic sequence utilizing several key precursors and chemical reactions.

Key Precursors:

| Precursor Name | Role in Synthesis |

| 1-Benzyl-3-methyl-4-piperidone | A key starting material containing the piperidine (B6355638) ring with the desired 3-methyl substitution. |

| Aniline (B41778) | Used to form the anilino portion of the 4-anilidopiperidine core. |

| Propionic anhydride (B1165640) or Propionyl chloride | Acylating agent used to introduce the propanoyl group onto the aniline nitrogen. |

| 2-Phenylethyl halide (e.g., bromide) | Alkylating agent for the final N-alkylation of the piperidine nitrogen. |

| Sodium borohydride (B1222165) or other reducing agents | Used for reductive amination steps. |

| Oxalic acid | Used in the final step to form the oxalate salt. |

Key Chemical Reactions:

Reductive Amination: The initial reaction often involves the reductive amination of a 3-methyl-4-piperidone derivative with aniline to form the corresponding 4-anilino-3-methylpiperidine. who.int

Acylation: The secondary amine of the 4-anilino-3-methylpiperidine is then acylated, typically with propionic anhydride or propionyl chloride, to form the propanilide. news-medical.net

N-Alkylation: The final step in the synthesis of the lofentanil free base is the N-alkylation of the piperidine nitrogen with a phenethyl halide. regulations.govnih.gov

Salt Formation: The synthesized lofentanil base is treated with oxalic acid to precipitate lofentanil oxalate.

The synthesis of carfentanil, a closely related analog, often starts from N-benzylnorcarfentanil oxalate. acs.org A similar approach can be adapted for lofentanil, starting with an appropriately substituted 3-methyl piperidone derivative.

Stereochemical Considerations in Synthesis

The presence of two chiral centers in the lofentanil molecule, at the 3- and 4-positions of the piperidine ring, gives rise to the possibility of multiple stereoisomers. wikipedia.org The relative stereochemistry of the methyl group at the 3-position and the anilino group at the 4-position (cis or trans) significantly influences the compound's biological activity.

Research has shown that the cis-isomers of related 3-methylfentanyl analogs are generally more potent than the trans-isomers. nih.govfrontiersin.org For instance, in the case of 3-methylfentanyl, the cis-(+)-isomer is an extremely potent analgesic agent, whereas its cis-(-) counterpart is significantly less potent. nih.gov This highlights the critical importance of controlling the stereochemistry during the synthesis of lofentanil to obtain the desired isomer for research purposes.

The synthesis of specific stereoisomers often requires the use of stereoselective synthetic methods or the separation of diastereomers at an intermediate stage. For example, starting with a resolved, optically active 3-methyl-4-piperidone derivative can lead to the stereospecific synthesis of a particular lofentanil isomer. The stereochemical outcome is a crucial aspect of the chemical characterization of lofentanil, as different isomers can exhibit vastly different pharmacological profiles. nih.gov The introduction of substituents at both the 3 and 4-positions of the piperidine ring can create steric hindrance that affects the molecule's affinity for its biological targets. wikipedia.org

Advanced Pharmacological Characterization at Opioid Receptors

Mu-Opioid Receptor (MOR) Binding and Efficacy

Lofentanil's primary pharmacological effects are mediated through its potent interaction with the mu-opioid receptor (MOR). ncats.io It acts as a pure agonist at this receptor, initiating a powerful physiological response. ncats.io

Quantitative Assessment of Receptor Binding Affinity

Lofentanil (B1198651) exhibits an exceptionally high binding affinity for the mu-opioid receptor. Studies using competitive radioligand displacement assays have consistently demonstrated its potent binding. In one such study, lofentanil showed a half-maximal inhibitory concentration (IC50) value of 0.208 nM, which is comparable to that of carfentanil (0.19 nM), another highly potent fentanyl analogue. mdpi.com This high affinity underscores its significant potency. mdpi.complos.org

Table 1: Mu-Opioid Receptor Binding Affinity of Lofentanil and Comparators

| Compound | IC50 (nM) |

|---|---|

| Lofentanil | 0.208 mdpi.com |

| Carfentanil | 0.19 mdpi.com |

| Sufentanil | 0.40 mdpi.com |

| Fentanyl | 1.23 mdpi.com |

| Morphine | 4.02 mdpi.com |

This table is interactive. Click on the headers to sort the data.

Receptor Dissociation Kinetics and Implications for Sustained Receptor Engagement

A defining characteristic of lofentanil is its slow dissociation from the mu-opioid receptor. nih.gov This prolonged binding, often referred to as a long residence time, results in sustained receptor activation. ncats.io The slow dissociation kinetics contribute to lofentanil's long duration of action compared to other fentanyl derivatives. wikipedia.orgncats.io This sustained engagement means that reversing its effects can be challenging, often requiring high and repeated doses of an antagonist like naloxone (B1662785). ncats.io Computational studies on fentanyl and its analogues suggest that binding to a deep pocket within the receptor may contribute to this long residence time. nih.govfda.gov

Agonist Efficacy and Intrinsic Activity at MOR

Lofentanil is a full and highly efficacious agonist at the mu-opioid receptor. nih.gov Efficacy refers to the ability of a ligand to activate a receptor and produce a biological response once it is bound. nih.gov In assays measuring G-protein activation, such as those using [35S]GTPγS binding, lofentanil demonstrates robust agonism. nih.gov The concept of intrinsic activity is crucial, as it relates to the capacity of a drug to produce a maximal effect. amegroups.org While some opioids may act as partial agonists, lofentanil's high intrinsic efficacy allows it to produce a maximal response at the MOR. mdpi.comelifesciences.org The desensitization of MOR can occur through various mechanisms, including the uncoupling of the receptor from adenylyl cyclase, a process observed with fentanyl, sufentanil, and lofentanil. taylorandfrancis.com

Kappa-Opioid Receptor (KOR) and Delta-Opioid Receptor (DOR) Interactions

While lofentanil's primary actions are at the MOR, it also interacts with other opioid receptor subtypes.

Binding Selectivity Profiles across Opioid Receptor Subtypes

Lofentanil demonstrates a high degree of selectivity for the mu-opioid receptor over the delta- and kappa-opioid receptors. nih.govnih.gov Studies using chimeric receptors have identified that specific transmembrane helices (TMHs 6 and 7) and the third extracellular loop (e3) of the mu-opioid receptor are critical for the selective binding of lofentanil to the MOR over the KOR. nih.govnih.gov Despite its activity at KOR, its affinity for MOR is substantially higher. wikipedia.orgmdpi.com In studies on cells expressing only delta-opioid receptors, lofentanil was found to be a potent and efficacious agonist, with an IC50 of 0.8 nM. d-nb.info However, its binding affinity for the delta receptor (Ki of 1.53 nM) is weaker than its sub-nanomolar affinity for the MOR. nih.gov

Table 2: Lofentanil Activity at Different Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki) | Agonist Activity |

|---|---|---|

| Mu (MOR) | ~0.2 nM (IC50) mdpi.com | Full Agonist ncats.io |

| Kappa (KOR) | 8.2 nM wikipedia.org | Full Agonist wikipedia.org |

| Delta (DOR) | 1.53 nM nih.gov | Efficacious Agonist d-nb.info |

This table is interactive. Click on the headers to sort the data.

Opioid Receptor-Like 1 (ORL1/NOP) Receptor Activity

While lofentanil is primarily recognized for its potent activity at the classical opioid receptors (µ, δ, and κ), it also exhibits notable interactions with the Opioid Receptor-Like 1 (ORL1) receptor, also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. nih.govingentaconnect.com

Agonist Activity at ORL1 Receptors

Lofentanil has been identified as a potent agonist at the ORL1 receptor. nih.govoup.com Studies using recombinant Chinese hamster ovary (CHO) cells expressing the ORL1 receptor have demonstrated that lofentanil can effectively compete with the binding of the endogenous ligand nociceptin. nih.gov Furthermore, in these cells, lofentanil was shown to inhibit the forskolin-induced accumulation of cyclic AMP (cAMP), a key downstream signaling event, confirming its agonist activity at this receptor. nih.gov Research has shown that pure ORL1 receptor agonists, including lofentanil, can induce significant internalization of the receptor. oup.com

Molecular Mechanisms of Receptor Activation and Signaling

The binding of lofentanil to opioid receptors triggers a cascade of intracellular events, leading to its powerful pharmacological effects. These mechanisms involve G-protein coupling, modulation of downstream signaling pathways, and complex processes of receptor regulation.

G-Protein Coupling and Downstream Signaling Pathways (e.g., cAMP inhibition, ion channel modulation)

Upon binding to opioid receptors, which are G protein-coupled receptors (GPCRs), lofentanil initiates a conformational change in the receptor. nih.govnih.gov This change facilitates the coupling of the receptor to inhibitory G proteins, specifically of the Gαi/o subtype. nih.govcambridge.org This coupling leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ subunit. nih.gov

Both the Gα-GTP and Gβγ subunits then modulate the activity of various intracellular effectors. cambridge.orgmdpi.com A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govdrugbank.com Lofentanil and its analogs have been shown to potently inhibit cAMP accumulation. nih.gov This reduction in cAMP levels affects the activity of protein kinases such as cAMP-dependent protein kinase. nih.gov

Furthermore, the dissociated Gβγ subunits can directly modulate ion channel activity. cambridge.orgmdpi.com This includes the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.govcambridge.orgmdpi.com The inhibition of calcium influx and the increase in potassium efflux lead to hyperpolarization of the neuronal membrane, reducing neuronal excitability. nih.gov

Receptor Phosphorylation and Beta-Arrestin Recruitment (mechanistic aspects of biased agonism)

Following activation by an agonist like lofentanil, the µ-opioid receptor undergoes phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govoup.com This phosphorylation, particularly at specific serine and threonine residues in the receptor's C-terminal tail, creates a binding site for β-arrestin proteins. drugbank.comd-nb.info

Lofentanil, being a high-efficacy agonist, is known to induce robust β-arrestin recruitment. oup.comnih.gov The recruitment of β-arrestin is a key step in the process of receptor desensitization and internalization. nih.govdrugbank.com It uncouples the receptor from the G-protein, thereby terminating G-protein-mediated signaling. drugbank.com

The differential ability of ligands to activate G-protein signaling versus β-arrestin pathways is known as biased agonism. nih.govacs.org While some opioids, like morphine, are considered more G-protein biased, fentanyl and its analogs, including lofentanil, are often described as more "balanced" or even β-arrestin-biased agonists, potently activating both pathways. nih.govnih.gov Recent studies have investigated the structural basis for this, suggesting that the way lofentanil binds within the receptor's orthosteric pocket stabilizes a conformation that is conducive to both G-protein and β-arrestin interaction. oup.comacs.org Molecular dynamics simulations have revealed that lofentanil binding can induce a specific conformation in the transmembrane helix 7 (TM7) of the µ-opioid receptor, which is associated with its β-arrestin bias. researchgate.net

Receptor Internalization and Desensitization Mechanisms

The recruitment of β-arrestin initiated by lofentanil binding leads to the internalization of the µ-opioid receptor through clathrin-coated pits. drugbank.com This process removes the receptors from the cell surface, contributing to the desensitization of the cell to the opioid's effects. drugbank.comnih.gov Studies have shown that fentanyl and its analogs, including lofentanil, can cause a slight internalization of the µ-opioid receptor. nih.gov This receptor internalization and desensitization are considered to be molecular underpinnings of the development of tolerance to these potent opioids. wikipedia.orgnih.gov

Interestingly, research on truncated µ-opioid receptors lacking the C-terminal tail revealed that this region was not essential for lofentanil to bind, activate the receptor, or cause desensitization, suggesting that other receptor domains are involved in these processes for fentanyl analogs. nih.gov

Computational Pharmacology and Receptor Modeling

Computational methods have become invaluable tools for understanding the interactions between lofentanil and opioid receptors at a molecular level.

Molecular docking and molecular dynamics (MD) simulations have been used to predict and analyze the binding pose of lofentanil within the µ-opioid receptor. osti.govmdpi.complos.org These models have been validated by correlating docking scores with experimentally determined binding affinities. osti.govnih.gov Such studies have shown that fentanyl derivatives with sub-nanomolar binding affinity, like lofentanil and carfentanil, have significantly lower (i.e., more favorable) binding scores. osti.govnih.gov

Computational models have helped to elucidate the structural basis for the high potency of lofentanil. For instance, the 4-carbomethoxy group and the 3-methyl group on the piperidine (B6355638) ring of lofentanil are known to contribute to its high affinity. nih.govmdpi.com Modeling studies suggest these modifications allow for additional stabilizing interactions with residues in the receptor's binding pocket. nih.govplos.org

Furthermore, computational approaches are being used to investigate the mechanisms of biased agonism. plos.orgplos.org By simulating the dynamic changes in the receptor structure upon lofentanil binding, researchers can identify key amino acid residues and conformational states that are critical for G-protein versus β-arrestin pathway activation. researchgate.netplos.org For example, adaptively biased molecular dynamics simulations have been employed to determine the binding pose of fentanyl derivatives and have led to the proposal of a novel "microswitch" involving the residue M153 that may mediate β-arrestin signaling. plos.org These computational insights are crucial for the rational design of novel opioid ligands with improved therapeutic profiles. acs.org

A 3D model of the δ-opioid receptor has also been developed, and lofentanil was one of the ligands used to identify a potential binding pocket within this receptor model. oup.com

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. consensus.app This technique is valuable for predicting the binding affinity of novel or uncharacterized compounds. plos.org In the context of the opioid crisis, regulatory bodies like the U.S. Food and Drug Administration (FDA) have developed molecular docking models to rapidly assess the potential risk of new synthetic opioids. osti.gov

These models simulate the binding interactions of fentanyl analogs at the µ-opioid receptor (μOR) to predict binding affinity. plos.org A strong correlation has been established between the docking scores generated by these models and experimentally determined binding affinities (Ki values). nih.gov Specifically, highly potent fentanyl derivatives with sub-nanomolar binding affinities, such as lofentanil and carfentanil, are characterized by significantly lower (i.e., more favorable) binding scores compared to less potent analogs. plos.orgosti.govresearchgate.net This correlation allows the model to accurately classify and predict the binding strength of new fentanyl-related substances in the absence of in-vitro data. plos.orgnih.gov

Studies have demonstrated the model's ability to separate fentanyl analogs into appropriate binding concentration regimes based on their docking scores. plos.orgresearchgate.net For instance, lofentanil is correctly classified within the sub-nanomolar binding category, reflecting its potent interaction with the µOR. plos.org The modification of the central piperidine ring in the fentanyl scaffold, as seen in lofentanil, is known to produce powerful derivatives. plos.org

Table 1: Correlation of Experimental Binding Affinity and Predicted Docking Score for Select Fentanyl Analogs This table provides a representative comparison based on findings from molecular docking studies. Lower docking scores indicate stronger predicted binding affinity.

| Compound | Experimental Binding Affinity (Ki or IC50, nM) | Predicted Binding Classification | Relative Docking Score |

|---|---|---|---|

| Lofentanil | ~0.208 mdpi.com | Sub-nM plos.org | Low (Strong Affinity) plos.orgresearchgate.net |

| Carfentanil | ~0.19 mdpi.com | Sub-nM plos.org | Low (Strong Affinity) plos.orgresearchgate.net |

| Fentanyl | ~1.2 - 1.4 plos.org | 1-100 nM plos.org | Intermediate plos.orgresearchgate.net |

| N-methyl fentanyl | >100 nM plos.org | >100 nM plos.org | High (Weaker Affinity) plos.orgresearchgate.net |

Molecular Dynamics Simulations of Ligand-Receptor Interactions and Dissociation

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its receptor over time, offering deeper insights than static docking models. nih.gov MD simulations of lofentanil bound to the µ-opioid receptor (μOR) have revealed specific molecular interactions that underpin its high-potency and signaling profile. pdbj.orgnih.gov

Cryo-electron microscopy (cryo-EM) structures of the µOR in a complex with lofentanil have served as the starting point for these simulations. pdbj.org The simulations, performed with the G protein removed to understand how the ligand itself influences the receptor's conformation, show that lofentanil's binding is characterized by extensive hydrophobic contacts with transmembrane helices (TM) 2, 3, 5, and 6. nih.govbiorxiv.org The hydrophobic nature of the orthosteric binding site is a key factor in the high-affinity binding of the predominantly hydrophobic lofentanil molecule. nih.gov

MD simulations identified a unique hydrogen bonding network and other key interactions for lofentanil within the binding pocket. nih.govresearchgate.net These include a notable π-π stacking interaction between the aniline (B41778) group phenyl ring of lofentanil and the side chain of residue Y326 in TM7. nih.govresearchgate.net Furthermore, MD studies revealed that lofentanil binding leads to a distinct inward movement and rotation of TM7. nih.gov This conformational change is not observed with other agonists like mitragynine (B136389) pseudoindoxyl and is thought to be a structural determinant of lofentanil's bias towards β-arrestin signaling pathways. nih.gov Adaptively biased MD simulations also showed that lofentanil and its parent compounds adopt a common binding pose, with lofentanil preferentially adopting a specific dihedral conformation (S2 state) within the orthosteric site. biorxiv.org

Table 2: Key Amino Acid Residues in the µ-Opioid Receptor Interacting with Lofentanil Based on data from molecular dynamics simulations.

| Residue | Location | Type of Interaction with Lofentanil | Reference |

|---|---|---|---|

| D147 | TM3 | Forms part of the hydrogen bonding network. Canonical interaction site for fentanyl-class opioids. | nih.govresearchgate.net |

| Y326 | TM7 | π-π stacking interaction with the aniline phenyl ring. | nih.govresearchgate.netnih.gov |

| Q124 | TM2 | Involved in a ligand-specific hydrogen bonding network. | nih.govresearchgate.net |

| Y128 | TM2 | Involved in a ligand-specific hydrogen bonding network, often water-mediated. | nih.govresearchgate.net |

| W295 | TM6 | Displaced by M153 as an indirect result of lofentanil binding, a critical microswitch for receptor activation. | biorxiv.org |

Structure Activity Relationship Sar Studies of Lofentanil Oxalate

Comparative Structural Analysis with Fentanyl and Carfentanil Analogs

Lofentanil (B1198651) is a derivative of fentanyl, a potent synthetic opioid that serves as the foundational structure for the 4-anilidopiperidine class of analgesics. researchgate.netnih.gov The evolution from fentanyl to lofentanil involves two key structural modifications, each significantly enhancing binding affinity for the μ-opioid receptor.

The first modification transforms fentanyl into carfentanil by adding a carbomethoxy group at the 4-position of the piperidine (B6355638) ring. wikipedia.orgnih.gov This substitution results in a substantial increase in μOR binding affinity; carfentanil is one of the most potent synthetic opioids known, with an affinity significantly higher than that of fentanyl. nih.govmdpi.comdrugbank.com

The second modification involves the addition of a methyl group at the 3-position of carfentanil's piperidine ring, yielding lofentanil. wikipedia.orgnih.gov Thus, lofentanil can be described as 3-methylcarfentanil. wikipedia.org While the addition of a 3-methyl group to fentanyl (creating 3-methylfentanyl) leads to a dramatic increase in potency, the same modification to carfentanil results in only a slight further increase in binding affinity for lofentanil. wikipedia.orgchemrxiv.orgscienceopen.com This suggests that the combined substitutions at both the 3- and 4-positions of the piperidine ring may introduce a degree of steric hindrance, which prevents the affinity from increasing more substantially. wikipedia.org

| Compound | Key Structural Features | Relative μ-Opioid Receptor Affinity |

|---|---|---|

| Fentanyl | Parent 4-anilidopiperidine structure | Baseline |

| Carfentanil | Fentanyl + 4-carbomethoxy group | Significantly higher than Fentanyl nih.govnih.gov |

| Lofentanil | Carfentanil + 3-methyl group | Slightly higher than Carfentanil wikipedia.orgchemrxiv.org |

Influence of Piperidine Ring Substitutions on Receptor Affinity and Activity

The substitutions on the piperidine ring are critical determinants of the molecule's interaction with the μ-opioid receptor. The 3-methyl and 4-carbomethoxy groups, in particular, play pivotal roles in establishing the high affinity of lofentanil.

4-Carbomethoxy Group : The introduction of a carbomethoxy group at the 4-position of the piperidine ring, as seen in both carfentanil and lofentanil, is a key factor for the sharp increase in μ-receptor affinity. nih.govmdpi.com Computational and molecular dynamics studies suggest that this group forms a strong hydrophobic-aromatic interaction with the tryptophan residue Trp3207.35 within the receptor's binding pocket. chemrxiv.orgresearchgate.net This interaction is considered a primary structural basis for the enhanced affinities of carfentanil and lofentanil compared to fentanyl. chemrxiv.orgresearchgate.net

3-Methyl Group : The addition of a methyl group at the C-3 position of the piperidine ring also markedly increases μ-affinity and activity. researchgate.netnih.gov This modification, which distinguishes lofentanil from carfentanil, contributes to a further, albeit modest, enhancement of binding affinity. chemrxiv.orgscienceopen.com The spatial orientation of this methyl group is crucial, with cis-isomers generally demonstrating greater potency than trans-isomers. ceon.rs The 3-methyl group of the active (3R,4S)-lofentanil isomer is thought to form a weak hydrophobic interaction with the tyrosine residue Tyr1503.33, which may further stabilize the ligand-receptor complex. chemrxiv.org

| Substitution | Compound(s) | Effect on μOR Affinity | Postulated Interaction |

|---|---|---|---|

| 4-carbomethoxy | Carfentanil, Lofentanil | Sharp increase nih.gov | Strong interaction with Trp3207.35chemrxiv.orgresearchgate.net |

| 3-methyl | 3-methylfentanyl, Lofentanil | Sharp increase nih.gov | Weak interaction with Tyr1503.33chemrxiv.org |

Stereoisomerism and Stereoselective Binding to Opioid Receptors

The presence of two chiral centers in lofentanil, at the 3- and 4-positions of the piperidine ring, gives rise to four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). chemrxiv.org The stereochemistry, particularly the relative orientation (cis/trans) of the 3-methyl and 4-anilino groups, has a profound impact on pharmacological activity. wikipedia.orgchemrxiv.org

Studies on related 3-substituted fentanyl derivatives have consistently shown that stereoisomerism is a critical factor for potency. wikipedia.org For instance, in the case of 3-methylfentanyl, the (+)-cis-(3R,4S)-isomer is an exceptionally potent analgesic, whereas its (-)-cis-(3S,4R)-isomer has a drastically lower affinity for the μ-opioid receptor. nih.govchemrxiv.org Similarly, for the highly potent analog ohmefentanyl, the stereochemical configuration is paramount; the (3R,4S) configuration at the piperidine ring is beneficial for analgesic potency and receptor affinity. nih.govrti.org

For lofentanil, the two cis isomers are (3R,4S) and (3S,4R). chemrxiv.org Computational studies indicate that these different configurations would position the 3-methyl group on different sides of the 4-carbomethoxy group within the binding pocket. chemrxiv.org Molecular dynamics simulations suggest that the (3R,4S)-lofentanil isomer may achieve a lower energy state when bound to the μ-opioid receptor compared to the (3S,4R) isomer, providing a potential structural basis for its higher affinity. chemrxiv.orgscienceopen.com This highlights the stereoselective nature of the opioid receptor, which can precisely discriminate between different spatial arrangements of the ligand.

Key Residue Interactions within the Opioid Receptor Binding Pocket

The high-affinity binding of lofentanil to the μ-opioid receptor is stabilized by a network of specific interactions between the ligand and key amino acid residues in the orthosteric binding site.

A fundamental interaction for nearly all fentanyl-class opioids is the ionic bond formed between the protonated nitrogen atom of the piperidine ring and the negatively charged carboxylate group of the aspartic acid residue Asp1473.32. mdpi.comnih.govdrugbank.com This salt bridge acts as a crucial anchor point, correctly orienting the ligand within the binding pocket.

Beyond this primary anchor, the specific substituents of lofentanil engage in further stabilizing contacts:

The 4-carbomethoxy group forms a significant hydrophobic and aromatic interaction with Trp3207.35 . chemrxiv.orgresearchgate.net This interaction is believed to be a major contributor to the high potency of lofentanil and carfentanil. researchgate.net

The 3-methyl group of the more active (3R,4S) stereoisomer is positioned to make a hydrophobic contact with Tyr1503.33 . chemrxiv.orgresearchgate.net This additional interaction likely contributes to the slight increase in affinity of lofentanil over carfentanil. chemrxiv.org

The phenethyl group extends deep into a hydrophobic pocket formed by transmembrane (TM) helices 2, 3, and 6, where it interacts with residues such as Trp293 (TM6) and M151 (TM3). drugbank.comacs.org

The N-phenylpropanamide portion of the molecule projects towards a pocket created by TM3, TM6, and TM7. drugbank.com

These multiple points of contact, dictated by the unique structure and stereochemistry of lofentanil, collectively account for its exceptionally strong and selective binding to the μ-opioid receptor.

| Lofentanil Moiety | Interacting Receptor Residue | Type of Interaction |

|---|---|---|

| Piperidine Nitrogen | Asp1473.32 | Ionic Bond / Salt Bridge mdpi.comnih.gov |

| 4-carbomethoxy Group | Trp3207.35 | Hydrophobic-Aromatic chemrxiv.orgresearchgate.net |

| 3-methyl Group | Tyr1503.33 | Hydrophobic chemrxiv.orgresearchgate.net |

| Phenethyl Group | Trp2936.48, M1513.36 | Hydrophobic drugbank.comacs.org |

Analytical and Bioanalytical Methodologies in Research

Chromatographic and Spectroscopic Techniques for Characterization and Purity Assessment

A combination of chromatographic separation and mass spectrometric detection is the cornerstone for the analysis of Lofentanil (B1198651) oxalate (B1200264) and related fentanyl analogs. These techniques offer the high resolution and sensitivity required to identify and quantify these compounds, often present at trace levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of Lofentanil oxalate due to its high sensitivity and specificity. This method is suitable for analyzing the compound in complex biological matrices with minimal sample preparation. In forensic toxicology, LC-MS/MS methods have been developed for the simultaneous measurement of fentanyl, its analogs, and metabolites, achieving detection limits at the picogram per milliliter (pg/mL) level. For instance, a sensitive, robust, and specific LC-MS/MS analytical method was developed for the quantitation of over 30 fentanyl analogues, demonstrating the capability to consistently quantitate these drugs at pg/mL levels in matrices like urine, oral fluid, and blood.

Method validation for LC-MS/MS applications typically involves assessing parameters such as precision and accuracy. For fentanyl analogs, it is recommended that protocols validate precision with a coefficient of variation (CV) of less than 15% and accuracy with a percent error of less than 20%, especially at low concentrations. The high sensitivity of LC-MS/MS is demonstrated in methods developed for analyzing fentanyl analogs in hair samples, where limits of quantification can be as low as 0.25 pg/mg.

Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem mass spectrometer (GC-MS/MS), is another powerful tool for the analysis of Lofentanil oxalate. While some fentanyl analogs may require derivatization to improve their chromatographic behavior and thermal stability, GC-MS/MS offers excellent selectivity and sensitivity. Methods have been established for a range of fentanyl analogs, with limits of detection (LOD) and limits of quantitation (LOQ) in the nanogram per milliliter (ng/mL) range. For example, one method for the identification of nine fentanyls after derivatization reported an LLOD of 10 ng/mL and an LLOQ of 20 ng/mL. In other applications, such as the analysis of fentanyl drugs in hair, GC-MS/MS methods have achieved detection limits between 0.02 and 0.05 ng/mg.

The following table summarizes typical performance characteristics of mass spectrometry methods for fentanyl analogs.

| Parameter | LC-MS/MS | GC-MS/MS |

| Sensitivity | High (pg/mL or pg/mg) | Good (ng/mL or ng/mg) |

| Sample Matrix | Urine, Blood, Oral Fluid, Hair | Hair, Pharmaceutical Preparations |

| Derivatization | Generally not required | May be required |

| Common Use | Quantification in biological samples | Identification and quantification |

This table presents generalized data for fentanyl analogs; specific values for Lofentanil oxalate may vary based on the exact methodology.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of Lofentanil oxalate. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular structure, connectivity, and stereochemistry of the molecule.

In the synthesis and characterization of fentanyl and its analogs like Carfentanil, NMR is used to confirm the identity of intermediates and the final product. For Carfentanil oxalate, detailed ¹H and ¹³C NMR data have been published, showing characteristic chemical shifts (δ) reported in parts per million (ppm). For example, the ¹H NMR spectrum of Carfentanil oxalate in deuterated methanol (B129727) (CD₃OD) shows distinct signals for the aromatic protons, the methyl ester (around 3.80 ppm), and various protons of the piperidine (B6355638) ring and phenethyl group. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom, including the carbonyl carbons of the ester and amide groups (above 170 ppm) and the carbons of the aromatic rings. This detailed spectral fingerprint is crucial for confirming the molecular structure and distinguishing it from related analogs.

Development of Reference Standards and Quality Control Protocols

The accuracy and reliability of any analytical measurement depend on the availability of high-purity certified reference materials (CRMs). For Lofentanil oxalate and other potent synthetic opioids, CRMs are essential for calibrating instruments, validating methods, and serving as positive controls in analytical workflows.

Several commercial suppliers, such as Cerilliant, provide certified reference materials for a wide range of fentanyl analogs, including Carfentanil oxalate and Norfentananyl oxalate. These standards are produced under rigorous quality systems (ISO/IEC 17025 and ISO 17034) and are accompanied by a comprehensive Certificate of Analysis (CoA) detailing purity, concentration, uncertainty, and traceability to national standards (e.g., NIST). The Centers for Disease Control and Prevention (CDC) has also developed Traceable Opioid Material® Kits (TOM Kits®) to support the detection of emerging opioids by providing laboratories with well-characterized reference materials.

Quality control (QC) protocols are integral to laboratory operations involving the analysis of Lofentanil oxalate. These protocols ensure the proper performance of the assay and the validity of the results. Good laboratory practices recommend the use of at least two levels of control specimens (e.g., a positive and a negative control near the analytical cutoff) in each analytical run. QC samples are typically prepared from a source independent of the calibration standards and are analyzed alongside unknown samples to monitor the accuracy and precision of the method over time.

Quantitative Analysis in Research Matrices (e.g., in vitro binding assays, ex vivo brain tissue)

Quantitative analysis of Lofentanil oxalate is critical in pharmacological research to determine its concentration and effect in various experimental systems.

In vitro Binding Assays: Lofentanil's high affinity for the µ-opioid receptor makes it a valuable tool in competitive radioligand displacement assays. In these experiments, radiolabeled lofentanil is used to quantify the binding affinity of other, unlabeled compounds. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the half-maximal inhibitory concentration (IC₅₀). For Lofentanil itself, competitive binding studies have demonstrated its potent binding affinity, with a reported IC₅₀ value of 0.208 nM at the µ-opioid receptor.

Ex vivo Brain Tissue: To understand the distribution and concentration of opioids in the central nervous system, researchers perform quantitative analysis on ex vivo brain tissue from animal models. Following administration of the compound, brain regions of interest (e.g., striatum, frontal cortex, hippocampus, medulla) are collected, homogenized, and processed for analysis, typically by LC-MS/MS. This allows for the determination of drug concentration in specific brain areas, which can then be correlated with pharmacological effects. For example, studies with fentanyl analogs have quantified brain concentrations in ng/g of tissue, revealing differences in brain penetration and distribution among various compounds. These studies show significantly greater brain concentrations for some analogs compared to fentanyl, highlighting the importance of such quantitative measurements.

The table below provides examples of quantitative findings for fentanyl analogs in research matrices.

| Research Matrix | Analytical Method | Finding |

| In Vitro Binding Assay | Radioligand Displacement | Lofentanil IC₅₀ at µ-opioid receptor: 0.208 nM |

| Ex Vivo Rat Brain Tissue | LC-MS/MS | Concentrations of fentanyl analogs in various brain regions (e.g., frontal cortex, striatum) quantified in ng/g. |

This table presents illustrative data from research on lofentanil and related fentanyl analogs.

Mechanistic Metabolism Research Preclinical Context

Predicted Metabolic Pathways for Fentanyl Analogs relevant to Lofentanil (B1198651) Oxalate (B1200264)

The metabolism of fentanyl analogs, including lofentanil, is anticipated to proceed through several key enzymatic reactions. nih.govresearchgate.net These pathways are largely aimed at increasing the water solubility of the lipophilic parent compound to facilitate its excretion from the body. The primary predicted metabolic routes for lofentanil are based on the established biotransformation of other fentanyl derivatives. nih.gov

N-dealkylation: This is a principal metabolic pathway for fentanyl and its analogs. nih.govdiva-portal.orgwikipedia.orgchildrensmercy.org It involves the removal of the phenethyl group from the piperidine (B6355638) nitrogen, leading to the formation of a "nor-" metabolite. For lofentanil, this reaction is predicted to yield norlofentanil.

Hydrolysis: Amide hydrolysis is another potential metabolic pathway. nih.gov This reaction would involve the cleavage of the propanamide side chain, resulting in the formation of N-(3-methyl-4-(methoxycarbonyl)piperidin-4-yl)-N-phenylacetamide and propionic acid.

Hydroxylation: This oxidative reaction can occur at various positions on the molecule. nih.gov Potential sites for hydroxylation on the lofentanil molecule include the phenyl rings and the alkyl portions of the phenethyl and propanamide groups. This process introduces a hydroxyl group, creating more polar metabolites that can be more readily eliminated.

The following table summarizes these predicted metabolic pathways for lofentanil based on data from related fentanyl analogs.

| Metabolic Pathway | Description | Predicted Lofentanil Metabolite(s) |

| N-dealkylation | Cleavage of the N-phenethyl group from the piperidine ring. | Norlofentanil |

| Hydrolysis | Cleavage of the amide linkage. | N-(3-methyl-4-(methoxycarbonyl)piperidin-4-yl)-N-phenylacetamide |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. | Various hydroxylated metabolites |

Cytochrome P450 Enzyme System Involvement

The biotransformation of fentanyl and its analogs is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. smpdb.ca Specifically, the CYP3A4 isoenzyme has been identified as the major catalyst responsible for the metabolism of fentanyl and other potent analogs like sufentanil and carfentanil.

Given the structural similarities, it is strongly predicted that CYP3A4 is the primary enzyme involved in the oxidative metabolism of lofentanil. The N-dealkylation of lofentanil to norlofentanil is expected to be catalyzed by CYP3A4. The activity of this enzyme can significantly influence the rate of clearance of the parent drug.

| Enzyme Family | Specific Isoenzyme | Predicted Role in Lofentanil Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for oxidative metabolism, particularly N-dealkylation. |

Identification of Primary Metabolites in in vitro Systems or Animal Models

While specific and extensive studies identifying a full profile of lofentanil metabolites are not widely available, the primary metabolite is predicted to be norlofentanil, formed via N-dealkylation. This is consistent with findings for its close structural analog, carfentanil.

In preclinical studies using human liver microsomes and hepatocytes, carfentanil was found to be metabolized into twelve different metabolites. nih.gov The most dominant metabolic pathways observed were N-dealkylation and monohydroxylation of the piperidine ring. nih.gov Ester hydrolysis was surprisingly not a major pathway for carfentanil. nih.gov Given that lofentanil is the 3-methyl derivative of carfentanil, a similar metabolic profile is expected.

Based on the comprehensive in vitro studies of carfentanil, the following table outlines the likely primary metabolites of lofentanil that would be identified in similar preclinical systems. nih.gov

| Predicted Lofentanil Metabolite | Metabolic Origin |

| Norlofentanil | N-dealkylation |

| Monohydroxylated lofentanil | Hydroxylation of the piperidine ring |

| N-oxide lofentanil | N-oxidation |

It is important to note that while animal models, such as rats, are used in the study of fentanyl analog metabolism, direct translation of metabolite profiles to humans is not always exact. nih.govnih.gov However, these preclinical models are crucial for predicting the metabolic fate of new compounds like lofentanil. biocytogen.commdpi.comfrontiersin.org

Preclinical Pharmacodynamic Investigations and Research Models

In vitro Pharmacological Assays (e.g., Radioligand Binding, GTPγS Assays)

In vitro assays are fundamental in characterizing the interaction of lofentanil (B1198651) with opioid receptors at a molecular level. Radioligand binding assays, in particular, have been instrumental in quantifying the affinity of lofentanil for various opioid receptor types. These studies typically use cell membrane preparations that express specific opioid receptors and measure the ability of lofentanil to displace a radiolabeled ligand.

Research has consistently shown that lofentanil possesses an exceptionally high affinity for the mu-opioid receptor (MOR). Studies have reported its binding affinity in the sub-nanomolar range, indicating a very strong interaction with the receptor. For instance, one study determined the IC50 value for lofentanil at the µ-opioid receptor to be 0.208 nM, which is of a similar high affinity to carfentanil (0.19 nM). mdpi.com This high affinity is a key determinant of its potent pharmacological effects. While its primary target is the mu-opioid receptor, lofentanil has also been found to act as a full agonist at the kappa-opioid receptor (KOR), with a reported Ki of 8.2 nM and an EC50 of 153 nM. wikipedia.org In cells expressing only delta-opioid receptors (DOR), lofentanil was identified as a potent and efficacious agonist. d-nb.info

Functional assays, such as the GTPγS binding assay, provide insight into the efficacy of a ligand—its ability to activate the receptor upon binding. These assays measure the G-protein activation that occurs as a downstream consequence of agonist binding to a G-protein coupled receptor like the MOR. While specific GTPγS data for lofentanil is less commonly detailed in comparative literature, the principles of this assay are central to determining the functional activity of fentanyl analogs. umich.edu The assay quantifies the level of G-protein stimulation, often expressed as a percentage of the maximum stimulation achieved by a standard agonist like DAMGO. umich.edu Studies have shown that lofentanil displays bias for β-arrestin1/2 recruitment relative to DAMGO and in comparison to several Gα protein subtypes. researchgate.net

| Compound | Receptor | Assay Type | Affinity Value (Ki or IC50) | Reference |

|---|---|---|---|---|

| Lofentanil | μ-Opioid (MOR) | Radioligand Binding (IC50) | 0.208 nM | mdpi.com |

| Lofentanil | κ-Opioid (KOR) | Radioligand Binding (Ki) | 8.2 nM | wikipedia.org |

| Lofentanil | δ-Opioid (DOR) | Radioligand Binding (IC50) | 0.8 nM |

Animal Models for Receptor Occupancy and Functional Studies (Mechanistic Focus)

Animal models are indispensable for studying the pharmacodynamics of lofentanil in a complex physiological system and for correlating receptor-level events with functional outcomes. A key application of these models is in determining in vivo receptor occupancy, often using radiolabeled forms of the compound.

Tritiated lofentanil ([³H]-lofentanil) has been used to label opioid receptors in vivo. taylorandfrancis.com These studies can reveal the distribution and transport of opioid receptors within the nervous system. For example, research involving nerve ligation in rats demonstrated that intravenously administered [³H]-lofentanil accumulated on both sides of the ligature, suggesting the axoplasmic transport of opioid receptors along vagal afferents. taylorandfrancis.com This type of mechanistic study provides direct evidence for the dynamic nature of receptor trafficking in vivo.

Furthermore, animal models are used for ex vivo binding techniques to assess receptor interaction after systemic administration. In these studies, a radiolabeled ligand like [¹²⁵I]NH2-carfentanil, a potent MOR agonist, is administered to the animal (e.g., a mouse). nih.gov After a set time, the brain is removed, and the amount of radioligand bound to specific brain regions is quantified. nih.gov Autoradiography can then map the distribution of binding sites, which typically corresponds to areas with high densities of mu-opioid receptors. nih.gov The ability to displace the bound radioligand with other compounds (like naloxone (B1662785) or morphine) confirms the specificity of the binding to opioid receptors. nih.gov These models are crucial for understanding how factors like blood-brain barrier penetration and local tissue distribution influence the ability of a compound like lofentanil to occupy its target receptors in the central nervous system. Such studies using [11C]carfentanil in rats have also been employed to investigate binding to mu-opioid receptor subtypes, demonstrating preferential binding to the μ1 subtype. researchgate.net

Comparative Pharmacodynamics with other Opioid Agonists (e.g., Fentanyl, Carfentanil, Sufentanil)

The pharmacodynamic properties of lofentanil are best understood when compared to other potent fentanyl analogs. These comparisons highlight the subtle but significant structural modifications that lead to differences in receptor affinity, potency, and duration of action.

Lofentanil is structurally most similar to carfentanil, with the addition of a methyl group at the 3-position of the piperidine (B6355638) ring. wikipedia.org This modification results in lofentanil being slightly more potent than carfentanil. wikipedia.orgnih.gov Both lofentanil and carfentanil exhibit significantly higher binding affinity for the mu-opioid receptor than fentanyl. mdpi.comnih.gov For example, the IC50 values for lofentanil and carfentanil are approximately 0.208 nM and 0.19 nM, respectively, while fentanyl's affinity is in the range of 1.2 to 1.4 nM. mdpi.complos.org Sufentanil also demonstrates sub-nanomolar binding affinity, making it another highly potent comparator. zenodo.org

In functional studies using rat models to assess analgesic effects, the relative order of potency for epidurally administered opioids was found to be lofentanil > carfentanil > sufentanil > fentanyl. nih.gov A defining characteristic that distinguishes lofentanil from its counterparts is its longer duration of action. wikipedia.org In the same rat model, the duration of action at comparable doses was lofentanil > sufentanil > carfentanil > fentanyl. nih.gov This prolonged effect is attributed to lofentanil's slow dissociation from the mu-opioid receptor.

| Compound | μ-Opioid Receptor Binding Affinity (IC50/Ki) | Relative Analgesic Potency (Rat Model) | Relative Duration of Action (Rat Model) | Reference |

|---|---|---|---|---|

| Lofentanil | ~0.208 nM (IC50) | Highest | Longest | mdpi.comnih.gov |

| Carfentanil | ~0.19 - 0.22 nM (IC50/Ki) | Very High | Intermediate | mdpi.comnih.govnih.gov |

| Sufentanil | ~0.138 nM (Ki) | High | Long | zenodo.orgnih.gov |

| Fentanyl | ~1.2 - 1.4 nM (Ki) | Moderate | Short | plos.orgnih.gov |

Future Research Directions and Translational Perspectives As a Research Tool

Utility of Lofentanil (B1198651) Oxalate (B1200264) in Elucidating Opioid Receptor Biology

Lofentanil oxalate has been instrumental in advancing our understanding of opioid receptor biology, primarily through its use in radioligand binding assays and structural studies.

Radioligand Binding Assays: Radiolabeled forms of lofentanil, such as ³H-lofentanil, are frequently employed to directly label and quantify opioid receptors in various tissues and cell cultures. Its exceptionally high affinity for the µ-opioid receptor makes it a gold standard for characterizing the binding properties of newly synthesized compounds. These assays have also been pivotal in demonstrating the axonal transport of opioid receptors along nerve fibers.

Receptor Structure and Function Studies: The high efficacy of lofentanil has been crucial in elucidating the structural underpinnings of opioid receptor activation. Cryo-electron microscopy (cryo-EM) studies have successfully determined the structure of the µ-opioid receptor in a complex with lofentanil. These structural insights provide a detailed blueprint of how high-potency agonists occupy the binding pocket and stabilize the receptor in an active conformation, which is invaluable for the rational design of novel therapeutics.

Investigating Receptor Selectivity and Desensitization: Researchers have utilized lofentanil in conjunction with chimeric receptors—receptors constructed from components of different opioid receptor subtypes—to pinpoint the specific domains responsible for its high-affinity binding to the µ-receptor compared to the delta or kappa receptors. Studies have identified that specific transmembrane helices (TMHs 6 and 7) and the third extracellular loop of the µ-opioid receptor are critical for the selective binding of lofentanil. Furthermore, its potent and prolonged action is advantageous for studying the mechanisms of receptor desensitization, a process where chronic agonist exposure leads to a functional uncoupling of the receptor from its signaling pathways.

| Research Application | Utility of Lofentanil Oxalate | Key Findings |

| Radioligand Binding Assays | High-affinity radiolabel for µ-opioid receptors. | Enables quantification of receptor density and characterization of new compounds. |

| Structural Biology | Stabilizes the active conformation of the µ-opioid receptor. | Cryo-EM structures reveal the molecular basis of high-efficacy agonist binding. |

| Receptor Selectivity | Differentiates between opioid receptor subtypes. | Identified key receptor domains for selective binding. |

| Receptor Desensitization | Potent and sustained receptor activation. | Facilitates the study of mechanisms underlying tolerance. |

Conceptual Approaches to Novel Opioid Ligand Design Based on Lofentanil Oxalate's Properties

The structure-activity relationship (SAR) of fentanyl analogs, with lofentanil as a key member, provides a foundational framework for the design of novel opioid ligands with potentially improved therapeutic profiles.

Structure-Activity Relationship (SAR) Insights: The chemical structure of lofentanil, specifically the presence of a methyl group at the 3-position of the piperidine (B6355638) ring, significantly influences its interaction with the µ-opioid receptor. scienceopen.com While this modification enhances potency compared to fentanyl, the combination of substitutions at both the 3 and 4-positions is thought to introduce steric hindrance that limits further increases in µ-opioid receptor affinity. researchgate.net Understanding these subtle structural nuances is critical for designing new molecules. For instance, research has shown that the cis-isomers of 3-methylfentanyl analogs are generally more potent than the trans-isomers, highlighting the importance of stereochemistry in ligand design. researchgate.net

Designing for Desired Pharmacological Profiles: The insights gained from lofentanil's interactions with the µ-opioid receptor can be leveraged to design biased agonists. These are ligands that preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which could potentially lead to analgesics with fewer side effects. By understanding the conformational changes induced by lofentanil binding, medicinal chemists can aim to synthesize new compounds that stabilize receptor conformations associated with therapeutic effects while avoiding those linked to adverse effects. nih.gov

Computational Modeling and Docking: Molecular docking and dynamics simulations are powerful computational tools that utilize the known structure and binding properties of ligands like lofentanil to predict the binding affinity and orientation of novel compounds. These models can simulate the interactions of fentanyl analogs at the µ-opioid receptor, and a strong correlation has been established between docking scores and experimentally determined binding affinities. This computational approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and desired interaction profiles for synthesis and experimental testing. nih.gov

| Design Strategy | Rationale based on Lofentanil's Properties | Potential Outcome |

| Stereochemical Optimization | The cis-isomer of lofentanil exhibits higher potency. researchgate.net | Enhanced potency and selectivity of new ligands. |

| Biased Agonism | Understanding how lofentanil activates different signaling pathways. nih.gov | Development of analgesics with reduced side effects. |

| Computational Screening | Lofentanil's binding mode serves as a template for virtual screening. | Accelerated discovery of novel opioid drug candidates. |

Methodological Advancements in Opioid Research Enabled by Lofentanil Oxalate

The unique characteristics of lofentanil oxalate have facilitated the development and application of advanced research methodologies, providing deeper insights into opioid system function.

Positron Emission Tomography (PET) Imaging: While radiolabeled carfentanil and fentanyl are more commonly used, the principles derived from lofentanil's high-affinity binding are applicable to the development of PET radiotracers for imaging opioid receptors in the living brain. nih.govnih.gov PET imaging allows for the non-invasive quantification of receptor density and occupancy, which is invaluable for studying the neurobiological basis of various neurological and psychiatric disorders, as well as for assessing the efficacy of new drugs in targeting opioid receptors. rug.nl

Advanced In Vitro Assays: The slow dissociation of lofentanil from the µ-opioid receptor presents both a challenge and an opportunity for in vitro assays. Specialized filter-binding techniques have been developed to rapidly assess the dissociation rates of unlabeled compounds by monitoring the recovery of ³H-sufentanil binding sites after pre-incubation with the test drug. nih.gov This provides crucial information about the residence time of a ligand at the receptor, a parameter that is increasingly recognized as a key determinant of its pharmacological effects in vivo.

Molecular Dynamics Simulations: The high-resolution structural data obtained from lofentanil-bound µ-opioid receptors serves as a critical starting point for molecular dynamics (MD) simulations. fda.gov These simulations can model the dynamic movements of the ligand and receptor over time, providing insights into the precise molecular interactions that govern binding, activation, and dissociation. nih.gov For example, MD simulations can help identify key amino acid residues and conformational states that are critical for G-protein versus β-arrestin pathway activation, further guiding the design of biased agonists.

| Methodology | Contribution of Lofentanil Oxalate | Research Impact |

| Positron Emission Tomography (PET) | Principles of high-affinity binding inform radiotracer design. nih.govrug.nl | Enables in vivo visualization and quantification of opioid receptors in the human brain. |

| In Vitro Dissociation Assays | Serves as a tool to study ligand-receptor residence time. nih.gov | Provides a more complete understanding of drug pharmacodynamics. |

| Molecular Dynamics Simulations | High-resolution structures of the lofentanil-receptor complex provide a starting point for simulations. fda.gov | Elucidates the dynamic mechanisms of receptor activation and ligand unbinding. nih.gov |

Q & A

Basic Research Questions

Q. What are the validated safety protocols for handling lofentanil oxalate in laboratory settings?

- Methodological Answer : Handling requires NIOSH-approved respirators, chemical-resistant gloves, lab coats, and safety goggles to prevent inhalation, dermal contact, or ocular exposure. Engineering controls (e.g., local exhaust ventilation) must maintain airborne levels below exposure limits. Spills should be contained using inert materials and disposed of per local regulations, with immediate decontamination of affected areas .

Q. Which analytical techniques are recommended for quantifying lofentanil oxalate in biological samples?

- Methodological Answer : Calibration curves with weighted regression (e.g., 1/x weighting) and r² > 0.98 are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols should validate precision (CV < 15%) and accuracy (percent error < 20%) at low concentrations (e.g., 80.0 ng/mL). Cross-validate with structurally similar opioids (e.g., carfentanil) to ensure specificity .

Q. How can researchers determine the physicochemical stability of lofentanil oxalate under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via high-performance liquid chromatography (HPLC) and compare against baseline purity (99%+). Storage should adhere to manufacturer guidelines (tightly sealed containers, room temperature) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What experimental strategies elucidate lofentanil oxalate’s β-arrestin bias at μ-opioid receptors (MOR)?

- Methodological Answer : Use cryo-EM to resolve receptor-ligand complexes and molecular dynamics (MD) simulations to analyze transmembrane helix (TM7) conformational changes. Mutagenesis studies (e.g., TYR3267.43PHE) can quantify β-arrestin recruitment vs. G-protein activation. Compare binding kinetics with low-efficacy agonists (e.g., mitragynine pseudoindoxyl) to isolate bias mechanisms .

Q. How does stereoisomerism in lofentanil oxalate influence pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution or asymmetric catalysis. Test in vitro binding affinity (Ki) and in vivo analgesic potency (ED₅₀) in rodent models. Use X-ray crystallography to correlate stereochemistry with receptor docking. For example, 3R,4S configurations may enhance MOR affinity due to reduced steric hindrance in the piperidine ring .

Q. What computational models predict lofentanil oxalate’s binding dynamics at opioid receptors?

- Methodological Answer : Employ homology modeling based on MOR cryo-EM structures and free-energy perturbation (FEP) calculations to predict ΔGbinding. Validate predictions with radioligand displacement assays (e.g., [³H]DAMGO). Machine learning models trained on fentanyl analogs can prioritize novel derivatives for synthesis .

Q. What methodologies assess the environmental persistence of lofentanil oxalate?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS to quantify degradation products. Assess bioaccumulation potential via octanol-water partition coefficients (log P) and soil adsorption coefficients (Koc). Ecotoxicity assays (e.g., Daphnia magna LC₅₀) should inform risk mitigation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.